molecular formula C16H18N4O B2699978 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-39-4

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B2699978
CAS RN: 946237-39-4
M. Wt: 282.347
InChI Key: OZWBWTDWICNKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one, also known as DPTP, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. DPTP is a triazolopyrazine derivative that has been synthesized using a unique method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against various fungal and bacterial strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been found to have a significant effect on the biochemical and physiological processes in the body. It has been shown to reduce inflammation, lower blood glucose levels, and improve cognitive function. 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has also been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid profile.

Advantages and Limitations for Lab Experiments

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has also been found to have low toxicity levels, making it safe for use in in-vitro and in-vivo experiments. However, the limitations of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one include its limited solubility in water and its potential to degrade under certain conditions.

Future Directions

The potential applications of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one in various fields of scientific research are vast. Further studies are needed to fully understand the mechanism of action of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one and its potential applications in the treatment of neurological disorders. Future research should also focus on developing more efficient synthesis methods and improving the solubility of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one. Additionally, 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a novel compound that has shown promising results in scientific research. Its potential applications in various fields such as cancer treatment, antifungal and antibacterial agents, and neurological disorders make it a compound of interest for future studies. The unique synthesis method and low toxicity levels of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one make it a suitable candidate for use in laboratory experiments. Further research is needed to fully understand the mechanism of action of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves a three-step process that includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and finally, oxidation with potassium permanganate. The reaction conditions have been optimized to yield a high purity product with a good yield. This method has been patented and is considered to be a cost-effective and scalable process.

Scientific Research Applications

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anticancer, antifungal, and antibacterial properties. 7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one has also been found to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-(3,4-dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10(2)14-17-18-15-16(21)19(7-8-20(14)15)13-6-5-11(3)12(4)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBWTDWICNKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3C(C)C)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.